Methyl 2-[2-[[4-(4-chlorophenyl)but-3-en-2-ylideneamino]oxymethyl]phenyl]-3-methoxyprop-2-enoate
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Overview
Description
Enoxastrobin is a synthetic fungicide belonging to the strobilurin class of compounds. It is primarily used to control a variety of fungal diseases in crops such as wheat, cucumbers, tomatoes, and grapes . Enoxastrobin acts as a broad-spectrum fungicide, providing both protective and curative effects against fungal pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
Enoxastrobin is synthesized through a series of chemical reactions involving the formation of an enoate ester. The key steps include the reaction of a chlorophenyl butenylidene compound with an aminooxy methyl phenyl compound, followed by esterification with methoxyprop-2-enoic acid . The reaction conditions typically involve the use of solvents such as acetonitrile and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of Enoxastrobin involves large-scale synthesis using similar chemical routes as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Enoxastrobin undergoes various chemical reactions, including:
Oxidation: Enoxastrobin can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Enoxastrobin to its reduced forms.
Substitution: Enoxastrobin can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Enoxastrobin has a wide range of scientific research applications:
Mechanism of Action
Enoxastrobin exerts its effects by inhibiting the mitochondrial cytochrome bc1 complex (Complex III) in the electron transport chain of fungal cells . This inhibition disrupts the production of ATP, leading to the death of the fungal cells. The molecular target is the quinone “outside” (Qo) site of the cytochrome bc1 complex .
Comparison with Similar Compounds
Enoxastrobin is part of the strobilurin class of fungicides, which includes compounds such as azoxystrobin, coumoxystrobin, and fluoxastrobin . Compared to these similar compounds, Enoxastrobin is unique in its specific chemical structure and its efficacy against a broad spectrum of fungal pathogens . The following table highlights some similar compounds:
Compound | Similarity to Enoxastrobin |
---|---|
Azoxystrobin | Similar mode of action and uses |
Coumoxystrobin | Similar chemical structure |
Fluoxastrobin | Similar antifungal properties |
Pyraclostrobin | Similar strobilurin fungicide |
Enoxastrobin stands out due to its unique chemical structure and its effectiveness in controlling a wide range of fungal diseases .
Properties
Molecular Formula |
C22H22ClNO4 |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
methyl 2-[2-[[4-(4-chlorophenyl)but-3-en-2-ylideneamino]oxymethyl]phenyl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H22ClNO4/c1-16(8-9-17-10-12-19(23)13-11-17)24-28-14-18-6-4-5-7-20(18)21(15-26-2)22(25)27-3/h4-13,15H,14H2,1-3H3 |
InChI Key |
VMNULHCTRPXWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1C(=COC)C(=O)OC)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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